molecular formula C9H13ClN2O2 B1416717 Ethyl[(2-nitrophenyl)methyl]amine hydrochloride CAS No. 92765-43-0

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride

Cat. No.: B1416717
CAS No.: 92765-43-0
M. Wt: 216.66 g/mol
InChI Key: LMBSFRUHZXUYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an ethyl group attached to a nitrogen atom, which is further connected to a 2-nitrophenylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(2-nitrophenyl)methyl]amine hydrochloride typically involves the reaction of 2-nitrobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (e.g., bromine, chlorine).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Ethyl[(2-aminophenyl)methyl]amine hydrochloride.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl[(2-nitrophenyl)methyl]amine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzylamine: Similar structure but lacks the ethyl group.

    Ethyl[(4-nitrophenyl)methyl]amine hydrochloride: Similar structure but with the nitro group in the para position.

    Benzylamine hydrochloride: Lacks the nitro group.

Uniqueness

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride is unique due to the presence of both the ethyl group and the 2-nitrophenylmethyl group. This combination imparts distinct chemical properties, such as increased reactivity in reduction and substitution reactions, and specific interactions with biological molecules.

Biological Activity

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride (C₉H₁₃ClN₂O₂) is a compound that has garnered attention in biochemistry and medicinal chemistry for its diverse biological activities. This article explores its biological activity, applications, and mechanisms of action, supported by relevant data and research findings.

Overview of the Compound

This compound is primarily used in enzyme-catalyzed reactions, particularly in studies involving transaminases, which play a crucial role in amino acid metabolism. The compound functions as an amine donor or acceptor, facilitating the measurement of enzyme activity and providing insights into enzyme specificity and function .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors, modulating biochemical pathways. Its structural features, including the nitro group, enhance its binding affinity to target sites, influencing its pharmacological properties .

Applications in Research

This compound has several notable applications:

  • Enzyme Studies : Utilized in kinetic assays to study transaminase enzymes.
  • Organic Synthesis : Acts as a versatile intermediate for synthesizing complex organic molecules and ligands used in catalysis.
  • Pharmacological Research : Investigated for potential antimicrobial and anticancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Enzyme InhibitionActs as an inhibitor for transaminases, providing insights into enzyme kinetics.
Anticancer PotentialSimilar compounds exhibit significant antiproliferative effects against various cancer cell lines.
Antimicrobial PropertiesInvestigated for potential antimicrobial activity against specific bacterial strains.

Case Studies

  • Transaminase Kinetics :
    A study demonstrated that this compound effectively measured enzyme activity in transaminase assays. The optimization of conditions such as pH and temperature was crucial for accurate results .
  • Antiproliferative Activity :
    Research on structurally similar compounds revealed that they possess significant antiproliferative activity against human cancer cell lines, including breast adenocarcinoma and melanoma. The mechanism involved inhibition of key metabolic pathways essential for cancer cell survival .
  • Antimicrobial Activity :
    Investigations into the antimicrobial properties of related compounds indicated their potential effectiveness against specific bacterial strains, highlighting the versatility of nitrophenyl derivatives in therapeutic applications .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other similar compounds. The following table compares its features with related compounds:

Compound Name Molecular Formula Unique Features
Ethyl[(4-nitrophenyl)methyl]amine hydrochlorideC₉H₁₃ClN₂O₂Substituent at para position; different biological activity.
Methyl[(2-nitrophenyl)methyl]amineC₈H₁₀N₂O₂Lacks ethyl group; potentially different pharmacokinetics.
N-Methyl-2-nitrobenzylamineC₈H₉N₂O₂Methyl substitution instead of ethyl; different reactivity profile.

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-10-7-8-5-3-4-6-9(8)11(12)13;/h3-6,10H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBSFRUHZXUYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92765-43-0
Record name Benzenemethanamine, N-ethyl-2-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92765-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl[(2-nitrophenyl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl[(2-nitrophenyl)methyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl[(2-nitrophenyl)methyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl[(2-nitrophenyl)methyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl[(2-nitrophenyl)methyl]amine hydrochloride
Reactant of Route 6
Ethyl[(2-nitrophenyl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.